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Compound of Interest

Compound Name: Hexafluoropropene Trimer

Cat. No.: B3042776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of C₉F₁₈

compounds, a class of perfluorinated substances. The document focuses on isomers of

perfluorononene and hexafluoropropene trimer, presenting available quantitative data,

experimental protocols for property determination, and a visualization of a key degradation

pathway.

Introduction to C₉F₁₈ Compounds
C₉F₁₈ compounds are fully fluorinated molecules with the general formula C₉F₁₈. The high

strength of the carbon-fluorine bond imparts these compounds with exceptional thermal

stability and chemical inertness. These properties have led to their use in a variety of industrial

applications. However, their persistence in the environment is a growing concern. This guide

will delve into the specific chemical characteristics of various C₉F₁₈ isomers.

Physicochemical Properties of C₉F₁₈ Isomers
The properties of C₉F₁₈ compounds can vary significantly depending on their isomeric

structure. The following tables summarize the available quantitative data for prominent isomers.

Table 1: General Properties of C₉F₁₈ Compounds
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Property Value Reference

Molecular Formula C₉F₁₈

Molecular Weight 450.07 g/mol [1]

Table 2: Physicochemical Properties of Perfluorononene Isomers

Property Perfluoro-1-nonene

Boiling Point Data available as a function of pressure[2]

Vapor Pressure Data available as a function of temperature[2]

Density (liquid) Data available as a function of temperature[2]

Solubility Insoluble in water

Table 3: Physicochemical Properties of Hexafluoropropene Trimer (Mixture of Isomers)

Property Value Reference

Appearance Colorless liquid [3]

Boiling Point 110-115 °C [2]

Melting Point 110-115 °C [2]

Density 1.83 g/mL at 25 °C [2]

Flash Point 23.89 °C (75 °F) [2]

Synthesis of C₉F₁₈ Isomers
The synthesis of specific C₉F₁₈ isomers often involves the oligomerization of smaller

perfluorinated monomers. A prominent example is the synthesis of hexafluoropropene trimer.

Synthesis of Hexafluoropropene Trimer
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Hexafluoropropene trimer is primarily synthesized through the catalytic oligomerization of

hexafluoropropene (HFP) monomers. The choice of catalyst and solvent is crucial in controlling

the isomer distribution of the final product.

Catalysts: Alkali metal fluorides such as potassium fluoride (KF) and cesium fluoride (CsF)

are commonly employed.

Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF) and various glymes are

used. The solvent choice can significantly influence the ratio of trimer to other oligomers. For

instance, using DMF with KF tends to favor the formation of the trimer.

A patented method for the selective synthesis of a specific hexafluoropropylene trimer isomer

involves the continuous feeding of the hexafluoropropylene monomer to a reaction mixture

containing a cesium fluoride catalyst in a suitable solvent at a reaction temperature of at least

60°C. The feed rate is controlled to be less than 30% by weight per hour based on the total

weight of the monomer fed. This process yields a crude product with a high percentage of the

desired trimer isomer, which can be further purified.

Experimental Protocols
This section outlines the general methodologies for determining key physicochemical

properties of C₉F₁₈ compounds and for their characterization.

Determination of Boiling Point
The boiling point of C₉F₁₈ isomers can be determined using standard laboratory methods such

as the Thiele tube method or by distillation.[4][5][6][7]

General Procedure using Thiele Tube:

A small amount of the liquid sample is placed in a small test tube or fusion tube.

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

The assembly is attached to a thermometer and heated in a Thiele tube containing a high-

boiling point oil.

The sample is heated until a steady stream of bubbles emerges from the capillary tube.
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The heat is then removed, and the temperature at which the liquid begins to enter the

capillary tube is recorded as the boiling point.

Determination of Vapor Pressure
Standard methods for determining the vapor pressure of volatile liquids, such as the Reid

method (ASTM D323) or methods utilizing thermal analysis (ASTM E1782), can be adapted for

C₉F₁₈ compounds.[3][8][9][10][11]

General Principle of the Reid Method:

A chilled sample is introduced into a vapor pressure apparatus.

The apparatus is immersed in a constant temperature bath at 37.8 °C (100 °F).

The pressure inside the apparatus is measured until a constant value is reached, which is

reported as the Reid Vapor Pressure.

Gas Chromatography-Mass Spectrometry (GC-MS) for
Isomer Analysis
GC-MS is a powerful technique for separating and identifying the various isomers of C₉F₁₈.[12]

[13][14][15][16]

General GC-MS Protocol:

Sample Preparation: The C₉F₁₈ sample is dissolved in a suitable volatile solvent.

Injection: A small volume of the prepared sample is injected into the GC.

Separation: The different isomers are separated based on their boiling points and

interactions with the stationary phase of the GC column. A column with a non-polar or mid-

polar stationary phase is typically used for separating non-polar compounds like

perfluorocarbons.

Detection: As the separated isomers elute from the column, they enter the mass

spectrometer, where they are ionized and fragmented.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

http://www.shxf17.com/pdf/ASTMD323-99a.pdf
https://store.astm.org/d0323-20a.html
https://www.intertek.com/petroleum/rvp/
https://store.astm.org/e1782-22.html
https://ayalytical.com/methods/astm-d6377/
https://www.ssi.shimadzu.com/sites/ssi.shimadzu.com/files/pim/pim_document_file/ssi/applications/posters/25409/ASMS-25-WP133.pdf
https://www.chromatographyonline.com/view/gc-ms-targeted-analysis-pfas-expand-knowledge-toxicokinetic-data
https://www.ssi.shimadzu.com/sites/ssi.shimadzu.com/files/pim/pim_document_file/ssi/applications/application_note/23044/GCMS-2402_PFAS_HS_SPME_GCMS_03-2024.pdf
https://www.innovatechlabs.com/newsroom/2635/unlocking-the-potential-of-gc-ms-for-pfas-detection-a-focus-on-pfoa-quantification/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3728443/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3042776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis: The resulting mass spectra, which show the mass-to-charge ratio of the fragments,

are used to identify the structure of each isomer.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is an essential tool for the structural elucidation of fluorinated compounds due to the

high sensitivity and 100% natural abundance of the ¹⁹F nucleus.[17][18][19][20][21]

General ¹⁹F NMR Experimental Setup:

Sample Preparation: A small amount of the C₉F₁₈ sample is dissolved in a deuterated solvent

(e.g., CDCl₃) in an NMR tube. A reference standard, such as trifluoroacetic acid (TFA), may

be added.

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹⁹F NMR spectrum is

acquired. Key parameters to set include the spectral width (which needs to be large for

fluorinated compounds), pulse angle, and relaxation delay.

Data Processing and Analysis: The resulting spectrum is processed (Fourier transformation,

phasing, and baseline correction). The chemical shifts, coupling constants (J-couplings), and

integration of the signals provide detailed information about the fluorine environments in the

molecule, allowing for the determination of the isomeric structure.

Reactivity and Degradation
While generally inert, perfluorinated alkenes like the isomers of perfluorononene can undergo

certain reactions, particularly in the environment. One important degradation pathway is their

reaction with hydroxyl radicals (•OH) in the atmosphere.

Environmental Degradation Pathway: Reaction with
Hydroxyl Radicals
The double bond in perfluorononene isomers is susceptible to attack by highly reactive

hydroxyl radicals. This initiates a cascade of reactions that can lead to the breakdown of the

parent molecule.
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Perfluorononene (C9F18)

Perfluorinated Alkoxy Radical Intermediate

Addition to double bond

•OH (Hydroxyl Radical)

C-C Bond CleavageRearrangement & Scission Shorter-chain Perfluorinated Compounds
(e.g., PFCAs, PFALs)

Click to download full resolution via product page

Reaction of Perfluorononene with Hydroxyl Radical

This diagram illustrates a plausible initial step in the atmospheric degradation of a

perfluorononene isomer. The hydroxyl radical adds across the double bond, forming a highly

reactive perfluorinated alkoxy radical intermediate. This intermediate can then undergo

rearrangement and carbon-carbon bond cleavage, leading to the formation of smaller, more

oxidized perfluorinated compounds, such as perfluoroalkyl carboxylic acids (PFCAs) and

perfluoroaldehydes (PFALs).

Conclusion
This technical guide has provided a summary of the currently available information on the

chemical properties of C₉F₁₈ compounds. While data is available for some common isomers

like hexafluoropropene trimer and perfluoro-1-nonene, a significant data gap exists for many

other isomers. The outlined experimental protocols provide a foundation for researchers to

determine the physicochemical properties of these and other fluorinated compounds.

Understanding the synthesis, properties, and degradation pathways of C₉F₁₈ compounds is

crucial for assessing their environmental impact and for the development of safer alternatives in

various industrial applications. Further research is needed to fully characterize the wide range

of C₉F₁₈ isomers and their behavior in biological and environmental systems.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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